molecular formula C5H12O2S B12066402 2-Methanesulfonylbutane

2-Methanesulfonylbutane

Cat. No.: B12066402
M. Wt: 136.21 g/mol
InChI Key: QTKFGJSWCIAGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methanesulfonylbutane is an organic compound with the molecular formula C5H12O2S It is a sulfone derivative, characterized by the presence of a methanesulfonyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonylbutane typically involves the reaction of butane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

Butane+Methanesulfonyl chlorideThis compound+HCl\text{Butane} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Butane+Methanesulfonyl chloride→this compound+HCl

The reaction is usually conducted at room temperature, and the product is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonylbutane undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfone group can yield sulfides or thiols.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methanesulfonylbutane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methanesulfonylbutane involves its interaction with nucleophiles, leading to the formation of various derivatives. The methanesulfonyl group is highly reactive, making it a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A strong acid used in various industrial applications.

    Methylsulfonylmethane (MSM): A dietary supplement with anti-inflammatory properties.

    Dimethyl sulfone: Used as a solvent and in the production of other chemicals.

Uniqueness

2-Methanesulfonylbutane is unique due to its specific structure, which combines the properties of a sulfone with the reactivity of a methanesulfonyl group. This makes it a versatile compound in both research and industrial applications, offering distinct advantages over other similar compounds.

Properties

IUPAC Name

2-methylsulfonylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S/c1-4-5(2)8(3,6)7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKFGJSWCIAGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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